Adriblastin

Description

Kaposi sarcoma is caused by infection with human herpesvirus-8 (HHV-8). HHV-8 infection can be an opportunistic infection (OI) of HIV.

Antineoplastic antibiotic obtained from Streptomyces peucetius. It is a hydroxy derivative of DAUNORUBICIN.

Properties

IUPAC Name |

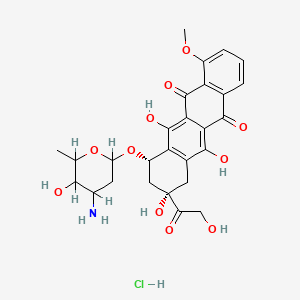

(7S,9S)-7-(4-amino-5-hydroxy-6-methyloxan-2-yl)oxy-6,9,11-trihydroxy-9-(2-hydroxyacetyl)-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H29NO11.ClH/c1-10-22(31)13(28)6-17(38-10)39-15-8-27(36,16(30)9-29)7-12-19(15)26(35)21-20(24(12)33)23(32)11-4-3-5-14(37-2)18(11)25(21)34;/h3-5,10,13,15,17,22,29,31,33,35-36H,6-9,28H2,1-2H3;1H/t10?,13?,15-,17?,22?,27-;/m0./s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWWSFMDVAYGXBV-FGBJBKNOSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)CO)O)N)O.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1C(C(CC(O1)O[C@H]2C[C@@](CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)CO)O)N)O.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H30ClNO11 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

580.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56390-09-1, 25316-40-9 |

Source

|

| Record name | Epirubicin HCl | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=256942 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Adriblastin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=123127 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Foundational & Exploratory

The Core Mechanism of Adriblastin (Doxorubicin): A Technical Guide to DNA Intercalation

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core mechanism of action of Adriblastin (Doxorubicin), with a primary focus on its interaction with DNA through intercalation. This compound, a cornerstone of chemotherapy, exerts its potent anti-cancer effects through a multi-faceted approach, at the heart of which lies its ability to insert itself into the DNA double helix, leading to a cascade of cytotoxic events. This document delves into the biophysical and molecular intricacies of this process, presenting quantitative data, detailed experimental methodologies, and visual representations of the key pathways and workflows.

The Multifaceted Anti-Cancer Activity of this compound

This compound's efficacy as a chemotherapeutic agent is not attributed to a single mode of action but rather to a combination of synergistic mechanisms that ultimately lead to cancer cell death.[1][2] The primary mechanisms include:

-

DNA Intercalation: The planar anthracycline ring of the this compound molecule inserts itself between the base pairs of the DNA double helix.[1][3] This physical disruption of the DNA structure interferes with fundamental cellular processes like replication and transcription.[1]

-

Topoisomerase II Inhibition: this compound stabilizes the complex formed between DNA and topoisomerase II, an enzyme crucial for alleviating torsional stress during DNA replication.[1] This stabilization prevents the re-ligation of DNA strands, leading to the accumulation of double-strand breaks.[1]

-

Generation of Reactive Oxygen Species (ROS): The quinone moiety of this compound can undergo redox cycling, leading to the production of superoxide (B77818) anions and other ROS.[1] These highly reactive molecules cause oxidative damage to DNA, proteins, and cellular membranes.[1]

-

Cellular Membrane Interactions: this compound can integrate into the lipid bilayer of cellular membranes, altering their fluidity and function, which can impact ion transport and signal transduction.[1]

-

Induction of Apoptosis and Cell Cycle Arrest: The cellular damage and stress responses triggered by this compound activate checkpoint pathways, often leading to cell cycle arrest, particularly in the G2/M phase, and the initiation of programmed cell death (apoptosis).[1][4]

The Biophysical Nature of DNA Intercalation

The intercalation of this compound into DNA is a thermodynamically favorable process driven by a combination of forces. The planar aromatic rings of the drug stack between the DNA base pairs, primarily through van der Waals interactions, which appear to be the major driving force for the formation of a stable complex.[5][6] The daunosamine (B1196630) sugar moiety of this compound resides in the minor groove of the DNA, further stabilizing the interaction.

The binding of this compound to DNA is not random; it exhibits a degree of sequence specificity. While the precise preferences are still under investigation, studies have shown that the stability of the this compound-DNA complex can be influenced by the specific DNA sequence.[5][6]

The process of intercalation induces significant conformational changes in the DNA structure. It causes an unwinding of the double helix and an increase in the separation between adjacent base pairs to accommodate the drug molecule. These distortions are critical to the subsequent inhibition of DNA and RNA polymerases and the trapping of topoisomerase II.

Quantitative Analysis of this compound-DNA Interaction

The interaction between this compound and DNA has been extensively studied using various biophysical techniques to quantify its affinity, stoichiometry, and thermodynamics. The binding constant (K), a measure of the affinity of the drug for DNA, has been reported across a wide range, reflecting the influence of experimental conditions such as ionic strength, temperature, and the specific DNA sequence used.

Table 1: Binding Constants for this compound-DNA Interaction

| Binding Constant (K) (M⁻¹) | Experimental Conditions | Reference |

| 0.13 - 0.16 x 10⁶ | 37°C, 10% serum | [7] |

| 2.3 x 10⁸ (for PD1 complex) | pH 7.0, 2.5 mM ionic strength, 25°C | [8] |

| 9.3 x 10⁵ (for PD2 complex) | pH 7.0, 2.5 mM ionic strength, 25°C | [8] |

| (1.4 ± 0.3) x 10⁶ (for pUC19 DNA) | Not specified | [4] |

| (1.0 ± 0.1) x 10⁶ (for calf thymus DNA) | Not specified | [4] |

| 3.2 x 10⁴ | Phosphate buffer | [9] |

| 3.09 ± 0.8 x 10⁵ | Not specified | [10] |

| 2.5 (± 0.5) x 10⁴ | Not specified | [11] |

Table 2: Thermodynamic Parameters of this compound-DNA Interaction

| Parameter | Value (kcal/mol) | DNA Sequence | Method | Reference |

| ΔGt-sim | -9.1 | d(CGATCG) | MM-GBSA | [5][6] |

| ΔGt-sim | -5.1 | d(CGTACG) | MM-GBSA | [5][6] |

| ΔGt-sim | -12.74 | d(CGATCG) | MM-PBSA | [5][6] |

| ΔGt-sim | -8.35 | d(CGTACG) | MM-PBSA | [5][6] |

| Experimental ΔG | -7.7 ± 0.3 | Not specified | Not specified | [5][6] |

| Free Binding Energy | -4.99 | DNA duplex | Molecular Modeling | [11] |

Cellular Consequences and Signaling Pathways

The intercalation of this compound into DNA and the subsequent generation of DNA damage trigger a complex cellular response, primarily orchestrated by the DNA Damage Response (DDR) pathway.

Caption: this compound-induced DNA damage signaling pathway.

Upon the formation of DNA double-strand breaks, sensor proteins like the ATM (Ataxia-Telangiectasia Mutated) and ATR (Ataxia Telangiectasia and Rad3-related) kinases are activated. These kinases then phosphorylate a cascade of downstream targets, including the tumor suppressor protein p53. Activated p53 can halt the cell cycle to allow for DNA repair or, if the damage is too severe, trigger apoptosis. The generation of ROS also contributes to mitochondrial dysfunction, further pushing the cell towards apoptosis.

Experimental Protocols for Studying this compound-DNA Intercalation

A variety of biophysical techniques are employed to characterize the interaction between this compound and DNA. Below are detailed methodologies for some of the key experiments.

Fluorescence Spectroscopy

Principle: The intrinsic fluorescence of this compound is quenched upon intercalation into DNA. This quenching can be monitored to determine the binding constant and stoichiometry of the interaction.

Methodology:

-

Preparation of Solutions:

-

Prepare a stock solution of this compound hydrochloride in a suitable buffer (e.g., Tris-HCl buffer at pH 7.4).

-

Prepare a stock solution of calf thymus DNA or a specific oligonucleotide in the same buffer. Determine the DNA concentration spectrophotometrically.

-

-

Titration:

-

Place a fixed concentration of this compound solution in a quartz cuvette.

-

Record the initial fluorescence emission spectrum (excitation typically around 480 nm, emission scanned from 500 to 700 nm).

-

Incrementally add small aliquots of the DNA solution to the cuvette.

-

After each addition, allow the solution to equilibrate and then record the fluorescence spectrum.

-

-

Data Analysis:

-

Correct the fluorescence intensity for the dilution effect.

-

Plot the change in fluorescence intensity as a function of the DNA concentration.

-

Fit the data to a suitable binding model, such as the Stern-Volmer equation or by using non-linear regression analysis, to determine the binding constant (K) and the number of binding sites.[12]

-

Caption: Workflow for Fluorescence Spectroscopy Titration.

UV-Visible Spectrophotometry

Principle: The intercalation of this compound into DNA leads to changes in its UV-Visible absorption spectrum, typically a hypochromic (decrease in absorbance) and a bathochromic (red shift) effect.

Methodology:

-

Preparation of Solutions: As described for fluorescence spectroscopy.

-

Titration:

-

Record the UV-Vis spectrum of a fixed concentration of this compound solution.

-

Incrementally add aliquots of the DNA solution.

-

Record the spectrum after each addition.

-

-

Data Analysis:

-

Monitor the changes in absorbance at a specific wavelength (e.g., the absorption maximum of this compound).

-

The binding constant can be calculated using equations that relate the change in absorbance to the concentrations of free and bound drug.[9]

-

Circular Dichroism (CD) Spectroscopy

Principle: CD spectroscopy measures the differential absorption of left and right circularly polarized light and is sensitive to the chirality of molecules. The binding of this compound to DNA induces changes in the CD spectrum of DNA, providing information about conformational changes in the DNA upon drug binding.[13][14]

Methodology:

-

Preparation of Solutions: As described for fluorescence spectroscopy.

-

Titration:

-

Record the CD spectrum of the DNA solution alone.

-

Incrementally add aliquots of the this compound solution.

-

Record the CD spectrum of the mixture after each addition.

-

-

Data Analysis:

-

Analyze the changes in the CD bands of the DNA to infer alterations in its secondary structure (e.g., changes in helicity).

-

Isothermal Titration Calorimetry (ITC)

Principle: ITC directly measures the heat released or absorbed during a binding event. This allows for the determination of the binding affinity (K), enthalpy change (ΔH), and stoichiometry (n) of the interaction in a single experiment. The Gibbs free energy (ΔG) and entropy change (ΔS) can then be calculated.[15][16]

Methodology:

-

Preparation of Solutions:

-

Prepare solutions of this compound and DNA in the same buffer, ensuring they are degassed to avoid air bubbles.

-

-

Titration:

-

Load the DNA solution into the sample cell of the calorimeter.

-

Load the this compound solution into the injection syringe.

-

Perform a series of injections of the this compound solution into the DNA solution while monitoring the heat changes.

-

-

Data Analysis:

-

Integrate the heat flow peaks to obtain the heat change per injection.

-

Plot the heat change against the molar ratio of this compound to DNA.

-

Fit the resulting isotherm to a suitable binding model to extract the thermodynamic parameters.

-

Caption: Workflow for Isothermal Titration Calorimetry.

Electrophoretic Mobility Shift Assay (EMSA)

Principle: EMSA is used to study protein-DNA or drug-DNA interactions. The principle is that a DNA-drug complex will migrate more slowly through a non-denaturing polyacrylamide gel than the free DNA.[17][18]

Methodology:

-

Probe Preparation:

-

A short DNA oligonucleotide is labeled, typically with a radioactive isotope or a fluorescent dye.

-

-

Binding Reaction:

-

The labeled DNA probe is incubated with varying concentrations of this compound in a binding buffer.

-

-

Electrophoresis:

-

The reaction mixtures are loaded onto a native polyacrylamide gel.

-

Electrophoresis is carried out under non-denaturing conditions.

-

-

Detection:

-

The gel is visualized using autoradiography (for radioactive labels) or a fluorescence imager. A "shifted" band corresponding to the DNA-Adriblastin complex will be observed at a higher position on the gel compared to the band of the free DNA probe.

-

Conclusion

The intercalation of this compound into DNA is a pivotal event in its mechanism of anti-cancer activity. This biophysical interaction triggers a cascade of cellular responses, including the inhibition of DNA replication and transcription, the trapping of topoisomerase II, and the induction of a robust DNA damage response that ultimately leads to cell death. A thorough understanding of the quantitative and mechanistic details of this process, facilitated by the experimental techniques outlined in this guide, is crucial for the rational design of new and improved chemotherapeutic agents and for optimizing the clinical use of this compound. The continued investigation into the nuances of this compound-DNA interactions will undoubtedly pave the way for more effective and less toxic cancer therapies.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Fluorescence correlation spectroscopy for multiple-site equilibrium binding: a case of doxorubicin–DNA interaction - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/C8CP06752J [pubs.rsc.org]

- 5. Molecular mechanism and binding free energy of doxorubicin intercalation in DNA - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 6. Molecular mechanism and binding free energy of doxorubicin intercalation in DNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. DNA-binding parameters of daunorubicin and doxorubicin in the conditions used for studying the interaction of anthracycline-DNA complexes with cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. New insights into the mechanism of the DNA/doxorubicin interaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Intercalation of antitumor drug doxorubicin and its analogue by DNA duplex: structural features and biological implications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. Studies of anthracycline--DNA complexes by circular dichroism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. Analysis of Protein-DNA Interactions Using Isothermal Titration Calorimetry: Successes and Failures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. SSB Binding to ssDNA Using Isothermal Titration Calorimetry - PMC [pmc.ncbi.nlm.nih.gov]

- 17. licorbio.com [licorbio.com]

- 18. Electrophoretic Mobility Shift Assay (EMSA) for Detecting Protein-Nucleic Acid Interactions - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Development of Adriablastin (Doxorubicin) from Streptomyces peucetius: A Technical Guide

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Doxorubicin (B1662922), initially branded as Adriamycin, stands as a cornerstone of cancer chemotherapy, its discovery marking a pivotal moment in the fight against neoplastic diseases. This anthracycline antibiotic, a secondary metabolite of the soil bacterium Streptomyces peucetius, exerts its potent cytotoxic effects primarily through the intercalation of DNA and the inhibition of topoisomerase II, leading to catastrophic DNA damage and the induction of apoptosis in rapidly dividing cancer cells. This technical guide provides a comprehensive overview of the history, discovery, and core molecular mechanisms of doxorubicin. It presents quantitative data on its production, details key experimental protocols for its study, and visualizes the critical signaling pathways it modulates.

A Historical Perspective: From Italian Soil to a Global Oncology Standard

The journey of doxorubicin began in the 1950s with a concerted effort by Farmitalia Research Laboratories in Italy to discover novel anticancer compounds from microbial sources.[1][2] A soil sample collected from the vicinity of the 13th-century Castel del Monte in Apulia yielded a new strain of Streptomyces peucetius that produced a distinct red pigment.[1][3] Initial investigations by a research group led by Aurelio Di Marco in 1963 led to the isolation of an antibiotic with both antibacterial and antitumor properties in mice.[4] This compound was named daunorubicin.[2][4]

A significant breakthrough occurred in 1967 when Frederico Arcamone and his team at Farmitalia isolated a new, closely related red antibiotic from a mutant strain of S. peucetius, designated S. peucetius var. caesius.[4][5][6] This new compound, initially named Adriamycin after the Adriatic Sea, was later given the generic name doxorubicin.[1][5] Structurally, doxorubicin is the 14-hydroxy derivative of daunorubicin.[4][6] Subsequent studies revealed that doxorubicin possessed a superior spectrum of antitumor activity and a higher therapeutic index compared to daunorubicin, particularly against solid tumors, solidifying its place in the oncologic pharmacopeia.[1][3] Doxorubicin was approved for medical use in the United States in 1974.[3]

Production and Yield of Doxorubicin

The production of doxorubicin is primarily achieved through fermentation of Streptomyces peucetius. While the original wild-type strains produced low titers, significant advancements in strain improvement through mutagenesis and genetic engineering, coupled with optimized fermentation processes, have dramatically increased yields.

| Strain/Condition | Doxorubicin Yield (mg/L) | Reference |

| S. peucetius ATCC 29050 (Wild Type) | 4.2 | [7] |

| S. peucetius 33-24 (Mutant Strain) | 570 | [8] |

| S. peucetius 33-24 (Optimized Medium) | 850 | [8] |

| S. peucetius 33-24 (5-L Fermenter) | 1100 | [8] |

| S. peucetius △U1/drrC (Engineered Strain) | 1128 | [9] |

| S. peucetius △U1/drrC (Optimized Fermentation) | 1461 | [9] |

Experimental Protocols

Fermentation of Streptomyces peucetius for Doxorubicin Production

This protocol outlines a general procedure for the fermentation of S. peucetius to produce doxorubicin.

3.1.1. Media Composition

-

Seed Medium (per liter): 25 g glucose, 4 g yeast extract, 10 g malt (B15192052) extract, 2 g NaCl, 15 g MOPS sodium salt, 0.1 g MgSO₄, and 10 ml trace elements solution.[10]

-

Production Medium (per liter): 60 g glucose, 8 g yeast extract, 20 g malt extract, 2 g NaCl, 15 g MOPS sodium salt, 0.1 g MgSO₄, 0.01 g FeSO₄·7H₂O, 0.01 g ZnSO₄·7H₂O, and 4 ml antifoam B emulsion.[10]

-

Trace Elements Solution (per liter): 40 mg ZnCl₂, 200 mg FeCl₃·6H₂O, 10 mg CuCl₂·2H₂O, 10 mg MnCl₂·4H₂O, 10 mg Na₂B₄O₇·10H₂O, and 10 mg (NH₄)₆Mo₇O₂₄·4H₂O.[10]

3.1.2. Fermentation Procedure

-

Inoculate the seed medium with spores or mycelia of S. peucetius.

-

Incubate the seed culture at 30°C with agitation (300 rpm) in baffled Erlenmeyer flasks for 24 hours.[10]

-

Transfer the seed culture to the production medium.

-

Incubate the production culture at 30°C with agitation for 72 hours.[10]

Isolation and Purification of Doxorubicin

This protocol describes a method for the isolation and purification of doxorubicin from the fermentation broth.

-

Acidify the culture broth to approximately pH 2.0 with oxalic acid.

-

Extract the acidified broth with a water-immiscible organic solvent, such as a mixture of chloroform (B151607) and methanol.

-

Concentrate the organic extract under reduced pressure.

-

The crude extract can be further purified using chromatographic techniques. A common method involves chromatography on buffered cellulose (B213188) columns.[6]

-

An alternative modern approach utilizes immobilized metal ion affinity chromatography (IMAC). The DXR standard can be bound to a Ni(II)-charged iminodiacetic acid (IDA) IMAC resin at pH 7.5 and eluted at pH 5.5.[2][11]

-

The purified doxorubicin is then crystallized as the hydrochloride salt.[6]

Assessment of Doxorubicin-Induced Cytotoxicity

This protocol outlines a method to determine the cytotoxic effects of doxorubicin on cancer cell lines.

-

Cell Culture: Culture the desired cancer cell line in the appropriate medium and conditions.

-

Treatment: Expose the cells to a range of doxorubicin concentrations for a specified duration (e.g., 24, 48, or 72 hours).

-

Viability Assay: Assess cell viability using a standard method such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or by using trypan blue exclusion and a hemocytometer.

-

Data Analysis: Calculate the half-maximal inhibitory concentration (IC50), which is the concentration of doxorubicin that inhibits cell growth by 50%.

Mechanism of Action and Signaling Pathways

Doxorubicin's potent anticancer activity stems from its multifaceted interaction with cellular components, primarily targeting DNA. The two principal mechanisms are:

-

DNA Intercalation: The planar aromatic chromophore of the doxorubicin molecule inserts itself between the base pairs of the DNA double helix.[3] This intercalation distorts the DNA structure, thereby inhibiting DNA replication and transcription.[3][12]

-

Topoisomerase II Inhibition: Doxorubicin stabilizes the complex formed between topoisomerase II and DNA after the enzyme has created a double-strand break to relieve supercoiling.[3] This prevents the re-ligation of the DNA strands, leading to the accumulation of DNA double-strand breaks and ultimately triggering apoptotic cell death.[3]

The DNA damage induced by doxorubicin activates a complex signaling cascade known as the DNA Damage Response (DDR).

Experimental Workflow for Studying Doxorubicin's Effects

Conclusion

The discovery of doxorubicin from Streptomyces peucetius represents a landmark achievement in the field of oncology. Its journey from a soil microorganism to a frontline chemotherapeutic agent underscores the importance of natural product screening in drug discovery. While its clinical utility is well-established, ongoing research continues to explore ways to enhance its efficacy, mitigate its side effects, and overcome mechanisms of resistance. This technical guide provides a foundational understanding of doxorubicin's origins, production, and mechanisms of action, serving as a valuable resource for the scientific community dedicated to advancing cancer treatment.

References

- 1. benchchem.com [benchchem.com]

- 2. Isolation of doxorubicin from a bacterial culture using immobilised metal ion affinity chromatography - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. P53 enhances apoptosis induced by doxorubicin only under conditions of severe DNA damage - PMC [pmc.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. P53 is required for Doxorubicin-induced apoptosis via the TGF-beta signaling pathway in osteosarcoma-derived cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Different cytotoxicity and metabolism of doxorubicin, daunorubicin, epirubicin, esorubicin and idarubicin in cultured human and rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. journals.asm.org [journals.asm.org]

- 8. Enhanced doxorubicin production by Streptomyces peucetius using a combination of classical strain mutation and medium optimization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Enhancement of doxorubicin production in Streptomyces peucetius by genetic engineering and process optimization - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Doxorubicin Overproduction in Streptomyces peucetius: Cloning and Characterization of the dnrU Ketoreductase and dnrV Genes and the doxA Cytochrome P-450 Hydroxylase Gene - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. DNA damage is an early event in doxorubicin-induced cardiac myocyte death - PubMed [pubmed.ncbi.nlm.nih.gov]

Chemical structure and properties of doxorubicin hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, and mechanism of action of doxorubicin (B1662922) hydrochloride. It includes detailed experimental protocols for its characterization and quantitative data presented for ease of reference.

Chemical Structure and Physicochemical Properties

Doxorubicin is an anthracycline antibiotic isolated from cultures of Streptomyces peucetius var. caesius.[1] Its structure consists of a tetracyclic quinonoid aglycone, adriamycinone, linked via a glycosidic bond to the amino sugar, daunosamine.[2] The hydrochloride salt form enhances its water solubility.[3]

Table 1: Chemical Identifiers and Formula

| Identifier | Value |

| IUPAC Name | (7S,9S)-7-[(2R,4S,5S,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-6,9,11-trihydroxy-9-(2-hydroxyacetyl)-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione;hydrochloride[4] |

| CAS Number | 25316-40-9[4] |

| Molecular Formula | C₂₇H₂₉NO₁₁ · HCl[5] |

| Molecular Weight | 579.98 g/mol [6] |

Table 2: Physicochemical Properties

| Property | Value | Source(s) |

| Appearance | Orange-red, crystalline, hygroscopic powder | [1] |

| Melting Point | 205-216 °C (with decomposition) | [1][2] |

| pKa | 8.22 - 8.25 | [1][2] |

| Solubility (Water) | 10 - 52 mg/mL | [1][7] |

| Solubility (DMSO) | ~10 mg/mL | [5][8] |

| Solubility (Ethanol) | Very poorly soluble / slightly soluble | [1][5] |

| Stability | Unstable in solutions with pH < 3 or > 7. Aqueous solutions are stable for one month at 5°C but are sensitive to light. | [2][9] |

| DNA Binding Constant (Kb) | 0.13 to 0.16 x 10⁶ M⁻¹ | [10] |

Spectroscopic Properties

Doxorubicin possesses inherent fluorescence, a property that is frequently exploited in research to monitor its uptake and intracellular localization.[9][11] Its absorbance and fluorescence are sensitive to the local microenvironment, particularly upon interaction with DNA.[12]

Table 3: Spectroscopic Data

| Parameter | Wavelength (nm) | Solvent/Condition | Source(s) |

| UV-Vis Absorbance (λmax) | 234, 252, 288, 479, 496, 530 | Methanol | [2][13] |

| UV-Vis Absorbance (λmax) | ~480-497 | Water | [1][14][15] |

| Fluorescence Excitation (λex) | ~470 | Aqueous Buffer | [16] |

| Fluorescence Emission (λem) | 560 - 595 | Aqueous Buffer | [14][16][17] |

Mechanism of Action

Doxorubicin's primary anticancer activity stems from its ability to interfere with DNA replication and transcription. This is achieved through two principal mechanisms:

-

DNA Intercalation: The planar anthracycline ring of doxorubicin inserts itself between DNA base pairs, distorting the helical structure.[11][18] This physical obstruction inhibits the progression of enzymes involved in DNA replication and transcription.[18]

-

Topoisomerase II Inhibition: Doxorubicin forms a stable ternary complex with DNA and topoisomerase II, an enzyme crucial for resolving DNA topological stress during replication.[1][13] By trapping the enzyme in its cleavage-competent state, doxorubicin prevents the re-ligation of DNA strands, leading to the accumulation of DNA double-strand breaks (DSBs).[7][13]

The induction of DSBs triggers a robust DNA Damage Response (DDR), activating key sensor kinases like Ataxia-Telangiectasia Mutated (ATM).[19] ATM subsequently phosphorylates and activates the tumor suppressor protein p53.[19][20] Activated p53 orchestrates cell fate by inducing the transcription of pro-apoptotic genes, such as PUMA, which ultimately leads to the activation of the caspase cascade and programmed cell death (apoptosis).[5][11][17]

References

- 1. Doxorubicin pathways: pharmacodynamics and adverse effects - PMC [pmc.ncbi.nlm.nih.gov]

- 2. P53 enhances apoptosis induced by doxorubicin only under conditions of severe DNA damage - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 4.5. Cytotoxic Assay (MTT) for Nonadherent Cancer Cell Lines [bio-protocol.org]

- 4. Mechanism of apoptosis induced by doxorubicin through the generation of hydrogen peroxide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. P53 is required for Doxorubicin-induced apoptosis via the TGF-beta signaling pathway in osteosarcoma-derived cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. bioassaysys.com [bioassaysys.com]

- 7. researchgate.net [researchgate.net]

- 8. benchchem.com [benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. DNA-binding parameters of daunorubicin and doxorubicin in the conditions used for studying the interaction of anthracycline-DNA complexes with cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Doxorubicin induces apoptosis in normal and tumor cells via distinctly different mechanisms. intermediacy of H(2)O(2)- and p53-dependent pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Doxorubicin as a molecular nanotheranostic agent: effect of doxorubicin encapsulation in micelles or nanoemulsions on the ultrasound-mediated intracellular delivery and nuclear trafficking - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. researchgate.net [researchgate.net]

- 15. dissolutiontech.com [dissolutiontech.com]

- 16. Probing the Dynamics of Doxorubicin-DNA Intercalation during the Initial Activation of Apoptosis by Fluorescence Lifetime Imaging Microscopy (FLIM) - PMC [pmc.ncbi.nlm.nih.gov]

- 17. e-century.us [e-century.us]

- 18. Doxorubicin, DNA torsion, and chromatin dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 19. benchchem.com [benchchem.com]

- 20. Acute doxorubicin cardiotoxicity is associated with p53-induced inhibition of the mTOR pathway - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Cellular Uptake and Distribution Kinetics of Adriblastin (Doxorubicin)

Executive Summary: Adriblastin, with the active ingredient doxorubicin (B1662922), remains a cornerstone of chemotherapy for a wide range of malignancies. Its clinical efficacy is intrinsically linked to its ability to accumulate within tumor cells and reach its nuclear target. This technical guide provides an in-depth examination of the multifaceted processes governing the cellular uptake, intracellular trafficking, and distribution kinetics of this compound. We explore the primary uptake mechanisms, including passive diffusion and various forms of endocytosis, the subsequent journey through endolysosomal pathways to the nucleus, and the critical role of efflux pumps in mediating multidrug resistance. Detailed experimental protocols for quantifying intracellular drug concentration and visualizing subcellular localization are provided, alongside quantitative pharmacokinetic data. This guide is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this compound's cellular pharmacology to inform future research and the development of more effective cancer therapies.

Systemic Pharmacokinetics and Tissue Distribution

The journey of this compound begins with its systemic administration, typically intravenously. Its distribution throughout the body is characterized by rapid initial tissue uptake followed by a slow elimination phase, indicating extensive sequestration in tissues. This biphasic elimination is a key feature of its pharmacokinetic profile.

The initial distribution half-life of approximately 5 minutes underscores a swift movement of doxorubicin from the plasma into tissues.[1][2] This is followed by a much slower terminal half-life, ranging from 20 to 48 hours, which reflects the gradual release of the drug from tissue compartments back into circulation for elimination.[1][2][3] The large steady-state volume of distribution (809 to 1214 L/m²) further confirms this extensive tissue uptake.[1][2] Plasma clearance is predominantly handled by metabolism and biliary excretion, with values ranging from 324 to 809 mL/min/m².[1][2]

| Parameter | Value | Source |

| Initial Distribution Half-life | ~5 minutes | [1][2] |

| Terminal Elimination Half-life | 20 - 48 hours | [1][2][3] |

| Steady-State Volume of Distribution (Vd) | 809 - 1214 L/m² | [1][2] |

| Plasma Clearance | 324 - 809 mL/min/m² | [1][2] |

| Plasma Protein Binding | 74% - 76% | [1][2] |

| Primary Route of Elimination | Metabolism and Biliary Excretion (~40% in 5 days) | [2][3] |

| Urinary Excretion | 5% - 12% (drug and metabolites in 5 days) | [2][3] |

Cellular Uptake Mechanisms

The entry of this compound into a cancer cell is not governed by a single mechanism but rather a combination of processes. The drug's amphiphilic nature allows it to interact with and cross the cell membrane through multiple pathways.[2][4]

-

Passive Diffusion: As a molecule with both lipophilic (anthracycline ring) and hydrophilic (amino sugar) centers, this compound can passively diffuse across the lipid bilayer of the cell membrane.[2] This process is driven by the concentration gradient between the extracellular environment and the cell's interior.

-

Carrier-Mediated Transport: Specific solute carrier (SLC) transporters, such as SLC22A16 and SLCO1A2, have been identified as active participants in the influx of doxorubicin into cells.[4]

-

Endocytosis: The internalization of this compound can also occur through various endocytic pathways, which are energy-dependent processes.[5] This is particularly relevant for nanoparticle or liposomal formulations of the drug. The primary endocytic routes include:

-

Clathrin-Mediated Endocytosis: This is a major pathway for the internalization of this compound-loaded micelles and other drug conjugates.[6][7]

-

Caveolae-Mediated Endocytosis: This pathway also contributes to this compound uptake, though to a lesser extent than the clathrin-mediated route.[6]

-

Macropinocytosis: This process involves the non-specific engulfment of extracellular fluid and solutes, and it has been shown to play a role in the uptake of certain drug delivery systems.[5][8]

-

Intracellular Trafficking and Subcellular Localization

Once inside the cell, this compound embarks on a journey to its primary site of action, the nucleus. The pathway taken depends on the mechanism of entry.

Drug internalized via endocytosis is first encapsulated in early endosomes.[9][10] These vesicles mature into late endosomes, which are characterized by a more acidic internal pH.[9] The late endosomes eventually fuse with lysosomes, the cell's primary degradative compartments.[9][11] The acidic environment of the endo-lysosomal pathway facilitates the release of doxorubicin from its carrier (if applicable) and its subsequent escape into the cytoplasm.[6]

From the cytoplasm, doxorubicin rapidly translocates to the nucleus. Studies using confocal microscopy and Raman microspectroscopy have shown that it preferentially accumulates in the nuclear area, often saturating the nucleolus first before distributing throughout the rest of the nucleus.[12][13] This nuclear localization is critical for its cytotoxic activity, which involves intercalating with DNA and inhibiting topoisomerase II.[2][3] While the nucleus is the main target, fluorescence can also be observed in the cytoplasm and lysosomes.[13][14]

Factors Influencing Cellular Kinetics

Multidrug Resistance (MDR)

A major obstacle to the efficacy of this compound is the development of multidrug resistance. The most common mechanism is the overexpression of ATP-binding cassette (ABC) transporters, which function as energy-dependent efflux pumps.[15][16] These pumps, including P-glycoprotein (P-gp/ABCB1) and Multidrug Resistance-Associated Protein 1 (MRP1/ABCC1), actively expel doxorubicin from the cell.[5][17] This reduces the net intracellular accumulation of the drug, preventing it from reaching therapeutic concentrations at its nuclear target.[18] In resistant cells, the rate of drug efflux can significantly outweigh the rate of influx, leading to treatment failure.

Physicochemical and Formulation Factors

-

pH: The pH gradient across the cell membrane can influence the uptake of doxorubicin, as its ionization state affects its ability to cross membranes.[4][19]

-

Formulation: Encapsulating this compound in delivery systems like liposomes (e.g., Doxil®) or nanoparticles significantly alters its pharmacokinetic profile.[4][20] While these formulations can reduce systemic toxicity and potentially increase tumor accumulation via the Enhanced Permeability and Retention (EPR) effect, the cellular uptake of the drug from the carrier is often slower than that of the free drug.[4] Prodrug strategies aim to create inactive forms of doxorubicin that are selectively activated within the tumor microenvironment, enhancing targeted uptake.[21]

Experimental Protocols for Studying this compound Kinetics

Quantification of Intracellular Concentration by LC-MS/MS

This protocol provides a highly sensitive and specific method for determining the amount of this compound within cells.

Methodology:

-

Cell Culture & Treatment: Seed cells in multi-well plates and allow them to adhere. Treat the cells with the desired concentrations of this compound for the specified time.

-

Washing: Aspirate the drug-containing medium and wash the cells at least twice with ice-cold phosphate-buffered saline (PBS) to remove all extracellular drug.

-

Cell Harvesting and Lysis: Harvest the cells (e.g., by trypsinization). Lyse the cells to release intracellular contents. This is often done in a solution containing an internal standard (e.g., another anthracycline like epirubicin) for accurate quantification.[22]

-

Extraction: Precipitate proteins using an organic solvent mixture (e.g., acetonitrile/methanol).[22]

-

Centrifugation: Centrifuge the samples to pellet the precipitated proteins and cellular debris.

-

Analysis: Transfer the supernatant containing the drug to a new tube for analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

-

Quantification: Calculate the drug concentration based on a standard curve generated with known amounts of this compound.[22]

Analysis of Subcellular Localization by Confocal Microscopy

This protocol utilizes this compound's intrinsic fluorescence to visualize its location within the cell.

Methodology:

-

Cell Seeding: Seed cells onto glass coverslips in a multi-well plate and allow them to adhere.

-

Drug Treatment: Treat the cells with this compound at the desired concentration and for the specified duration.

-

Washing: Gently wash the cells with PBS to remove the extracellular drug.

-

Fixation: Fix the cells with a solution like 4% paraformaldehyde to preserve their structure.[23]

-

Staining (Optional): To identify specific organelles, cells can be permeabilized and stained with fluorescent dyes. A common counterstain is DAPI, which specifically labels the nucleus and helps confirm this compound's nuclear localization.[23]

-

Mounting: Mount the coverslip onto a microscope slide using an appropriate mounting medium.

-

Imaging: Acquire images using a Confocal Laser Scanning Microscope (CLSM), using an excitation/emission wavelength appropriate for doxorubicin (approx. 480/590 nm).

-

Analysis: Analyze the images to determine the colocalization of this compound's fluorescence signal with signals from organelle-specific markers.[14]

References

- 1. nafdac.gov.ng [nafdac.gov.ng]

- 2. labeling.pfizer.com [labeling.pfizer.com]

- 3. This compound | C27H30ClNO11 | CID 32874 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. In Vitro Cell Toxicity and Intracellular Uptake of Doxorubicin Exposed as a Solution or Liposomes: Implications for Treatment of Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 5. dovepress.com [dovepress.com]

- 6. Cellular uptake, intracellular trafficking, and antitumor efficacy of doxorubicin-loaded reduction-sensitive micelles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. ENDOCYTIC MECHANISMS FOR TARGETED DRUG DELIVERY - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Application of advances in endocytosis and membrane trafficking to drug delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 9. dovepress.com [dovepress.com]

- 10. Intracellular Trafficking of Size-Tuned Nanoparticles for Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. "Monitoring Doxorubicin Cellular Uptake and Trafficking Using In Vitro " by Zeineb Farhane, Franck Bonnier et al. [arrow.tudublin.ie]

- 13. Intracellular localisation studies of doxorubicin and Victoria Blue BO in EMT6-S and EMT6-R cells using confocal microscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 14. The Structure of Anthracycline Derivatives Determines Their Subcellular Localization and Cytotoxic Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Efflux Pump Inhibitors and their Role in Combating Bacterial Drug Resistance – Biosciences Biotechnology Research Asia [biotech-asia.org]

- 16. youtube.com [youtube.com]

- 17. Comparing cellular uptake and cytotoxicity of targeted drug carriers in cancer cell lines with different drug resistance mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Cross resistance and cellular uptake of 4'-O-methyldoxorubicin in experimental tumors with acquired resistance to doxorubicin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Pharmacokinetics of doxorubicin and its metabolite doxorubicinol in rabbits with induced acid and alkaline urine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. mdpi.com [mdpi.com]

- 21. Enhanced Cellular Uptake and Pharmacokinetic Characteristics of Doxorubicin-Valine Amide Prodrug - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Extraction Protocol and Mass Spectrometry Method for Quantification of Doxorubicin Released Locally from Prodrugs in Tumor Tissue - PMC [pmc.ncbi.nlm.nih.gov]

- 23. benchchem.com [benchchem.com]

The Role of Adriblastin in Topoisomerase II Inhibition: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Adriblastin, a brand name for the anthracycline antibiotic Doxorubicin (B1662922), is a cornerstone of cancer chemotherapy. Its potent cytotoxic effects are primarily attributed to its interaction with and inhibition of topoisomerase II, a critical enzyme in DNA replication and transcription. This technical guide provides an in-depth exploration of the molecular mechanisms underlying this compound's function as a topoisomerase II poison. It details the formation of the drug-enzyme-DNA ternary complex, the subsequent induction of DNA double-strand breaks, and the downstream cellular signaling cascades leading to cell cycle arrest and apoptosis. This document also presents detailed experimental protocols for key assays used to study these processes and summarizes quantitative data to facilitate comparative analysis.

Introduction to Topoisomerase II and this compound

Topoisomerase II (Top2) is a ubiquitous enzyme that resolves topological problems in DNA, such as supercoils, knots, and catenanes, which arise during replication, transcription, and chromosome segregation.[1] It functions by creating a transient double-strand break (DSB) in one DNA duplex (the G-segment), passing another duplex (the T-segment) through the break, and then religating the G-segment. This process is essential for maintaining genomic integrity.

Humans express two isoforms of topoisomerase II: alpha (Top2α) and beta (Top2β). Top2α is predominantly expressed in proliferating cells and is essential for chromosome condensation and segregation during mitosis. In contrast, Top2β is more widely expressed in both proliferating and quiescent cells and is involved in transcriptional regulation.

This compound (Doxorubicin) is a potent chemotherapeutic agent that targets topoisomerase II. It is not a catalytic inhibitor in the traditional sense; instead, it acts as a "poison" by stabilizing the transient covalent complex formed between topoisomerase II and DNA, known as the cleavage complex.[2] This stabilization prevents the re-ligation of the DNA strands, leading to the accumulation of persistent DNA double-strand breaks, which are highly cytotoxic lesions.

Mechanism of Topoisomerase II Inhibition by this compound

The inhibitory action of this compound on topoisomerase II is a multi-step process that culminates in the formation of a stable ternary complex, ultimately leading to DNA damage.

Intercalation into DNA

The initial step in this compound's mechanism of action is its intercalation into the DNA double helix. The planar aromatic ring structure of the doxorubicin molecule inserts itself between adjacent base pairs, with a preference for GC-rich sequences.[3] This intercalation unwinds the DNA helix and creates a physical block, distorting the DNA structure.[3]

Formation of the Ternary Drug-DNA-Enzyme Complex

Following intercalation, this compound interacts with topoisomerase II that is bound to the same DNA molecule. The drug positions itself at the interface between the enzyme and the DNA, stabilizing the cleavage complex.[4] This ternary complex traps the topoisomerase II enzyme in a state where it has cleaved the DNA but is unable to religate the strands.

Inhibition of DNA Re-ligation and Induction of Double-Strand Breaks

The stabilization of the cleavage complex is the critical step in this compound's cytotoxic action. By preventing the re-ligation of the DNA backbone, this compound effectively converts topoisomerase II into a DNA-damaging agent. The accumulation of these stalled cleavage complexes results in the formation of persistent protein-linked DNA double-strand breaks. These DSBs are highly toxic to the cell and trigger a cascade of downstream cellular responses.

Topoisomerase II Catalytic Cycle

This compound's Inhibitory Mechanism

Cellular Responses to this compound-Induced DNA Damage

The generation of persistent DNA double-strand breaks by this compound triggers a robust cellular response, primarily culminating in cell cycle arrest and apoptosis.

Cell Cycle Arrest

Upon detection of DNA damage, cells activate checkpoint pathways to halt cell cycle progression, allowing time for DNA repair. This compound treatment predominantly leads to a G2/M phase arrest.[4] This arrest is mediated by the activation of the ATM (Ataxia-Telangiectasia Mutated) and ATR (ATM and Rad3-related) kinases, which in turn phosphorylate and activate downstream effectors like CHK1 and CHK2. These checkpoint kinases inhibit the activity of cyclin-dependent kinases (CDKs) necessary for entry into mitosis.

Apoptosis

If the DNA damage is too extensive to be repaired, the cell undergoes programmed cell death, or apoptosis. This compound induces apoptosis through multiple pathways:

-

Intrinsic (Mitochondrial) Pathway: DNA damage can lead to the activation of the tumor suppressor protein p53, which upregulates the expression of pro-apoptotic proteins like Bax. Bax promotes the release of cytochrome c from the mitochondria, which in turn activates caspase-9 and the downstream executioner caspase-3.[5]

-

Extrinsic (Death Receptor) Pathway: this compound has been shown to upregulate the expression of the Fas death receptor on the cell surface.[6] Binding of the Fas ligand (FasL) to the Fas receptor initiates a signaling cascade that leads to the activation of caspase-8 and subsequently caspase-3.[5]

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. DNA topoisomerase II-mediated interaction of doxorubicin and daunorubicin congeners with DNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Doxorubicin Changes Bax /Bcl-xL Ratio, Caspase-8 and 9 in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Doxorubicin-induced DNA Damage Causes Extensive Ubiquitination of Ribosomal Proteins Associated with a Decrease in Protein Translation* - PMC [pmc.ncbi.nlm.nih.gov]

The Molecular Labyrinth: An In-depth Technical Guide to Adriablastin-Induced Cardiotoxicity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Adriablastin, also known by its generic name Doxorubicin (B1662922), is a potent and widely utilized anthracycline antibiotic in the fight against a broad spectrum of cancers. However, its clinical efficacy is significantly hampered by a dose-dependent cardiotoxicity, which can lead to severe and often irreversible heart failure.[1][2] Understanding the intricate molecular pathways that underpin this cardiac damage is paramount for the development of effective cardioprotective strategies and for optimizing the therapeutic index of this crucial chemotherapeutic agent. This technical guide provides a comprehensive overview of the core molecular mechanisms implicated in Adriablastin-induced cardiotoxicity, with a focus on quantitative data, detailed experimental protocols, and visual representations of the key signaling cascades.

Core Molecular Pathways of Cardiotoxicity

The cardiotoxic effects of Adriablastin are multifactorial, involving a complex interplay of several interconnected molecular pathways. The primary mechanisms include the generation of reactive oxygen species (ROS) and subsequent oxidative stress, mitochondrial dysfunction, topoisomerase IIβ (Top2β)-mediated DNA damage, and the induction of cardiomyocyte apoptosis.[1][2][3]

Reactive Oxygen Species (ROS) and Oxidative Stress

One of the most widely accepted mechanisms of Adriablastin-induced cardiotoxicity is the excessive production of ROS.[4] Adriablastin can undergo redox cycling, a process that generates superoxide (B77818) radicals (O2•−) and hydrogen peroxide (H2O2).[4] This occurs through the enzymatic reduction of the quinone moiety of doxorubicin to a semiquinone, which then reacts with molecular oxygen to produce superoxide.[4] The heart is particularly vulnerable to oxidative stress due to its high metabolic rate and relatively lower antioxidant capacity.

The surge in ROS leads to lipid peroxidation of cellular membranes, protein oxidation, and DNA damage, ultimately compromising cardiomyocyte function and viability.[5]

Quantitative Data on Adriablastin-Induced Oxidative Stress

| Parameter | Experimental Model | Treatment | Fold Change vs. Control | Reference |

| Mitochondrial ROS | Neonatal Rat Ventricular Myocytes (NRVMs) | 0.5 µM Doxorubicin for 24h | ~1.6 | [6] |

| Mitochondrial ROS | Adult Mouse Ventricular Myocytes (AMVMs) | 0.5 µM Doxorubicin for 24h | ~1.8 | [5] |

| Caspase-3 Activity | Rat Primary Cultured Cardiomyocytes | Doxorubicin (concentration not specified) for 24h | Significantly Increased | [7] |

| TUNEL-positive cells | Ventricles of Doxorubicin-treated rats | Dose not specified, 16 weeks | Significantly Increased | [7] |

Signaling Pathway of ROS-Induced Cardiomyotoxicity

Caption: Adriablastin induces ROS production in mitochondria, leading to cellular damage.

Mitochondrial Dysfunction

Mitochondria are central to cardiomyocyte function, providing the necessary ATP for contraction. They are also a primary target of Adriablastin-induced toxicity.[8][9] The drug accumulates in the inner mitochondrial membrane, where it interferes with the electron transport chain, leading to a decrease in ATP synthesis and an increase in ROS production.[8][10] This energy deficit, coupled with oxidative damage to mitochondrial components, results in mitochondrial swelling, loss of membrane potential, and the release of pro-apoptotic factors like cytochrome c.[2][5]

Experimental Workflow for Assessing Mitochondrial Membrane Potential

Caption: Workflow for measuring mitochondrial membrane potential in cardiomyocytes.

Topoisomerase IIβ-Mediated DNA Damage

Adriablastin exerts its anticancer effects by inhibiting topoisomerase IIα (Top2α), an enzyme essential for DNA replication in rapidly dividing cancer cells. However, in terminally differentiated cardiomyocytes, the predominant isoform is Top2β.[11][12] Adriablastin also inhibits Top2β, leading to the formation of DNA double-strand breaks (DSBs) in the cardiomyocyte genome.[3][11] This DNA damage triggers a cascade of events, including the activation of p53 and the induction of apoptosis.[13] Importantly, the cardiotoxicity appears to be mediated specifically through Top2β, as its cardiac-specific deletion protects against doxorubicin-induced heart failure in mice.[3]

Signaling Pathway of Top2β-Mediated Cardiotoxicity

Caption: Adriablastin inhibits Top2β, causing DNA damage and apoptosis.

Cardiomyocyte Apoptosis

Apoptosis, or programmed cell death, is a key contributor to the loss of cardiomyocytes and the progressive decline in cardiac function seen in Adriablastin-induced cardiomyopathy.[2][7] Both the intrinsic (mitochondrial) and extrinsic pathways of apoptosis can be activated. The intrinsic pathway is triggered by mitochondrial damage and the release of cytochrome c, leading to the activation of caspase-9 and the executioner caspase-3.[7][14] Adriablastin has also been shown to upregulate pro-apoptotic proteins like Bax and downregulate anti-apoptotic proteins like Bcl-2.[14]

Quantitative Data on Adriablastin-Induced Apoptosis

| Parameter | Experimental Model | Treatment | Observation | Reference |

| Apoptotic Cells (Flow Cytometry) | H9c2 cardiac myocytes | 50 µM Doxorubicin for 72h | Significant increase in apoptotic cells | [15] |

| Caspase-3 Activation | Rat cardiac ventricles in vivo | Dose not specified | Significantly increased | [7] |

| Bcl-2:Bax ratio | In vivo Doxorubicin treatment | Dose not specified | Increased | [16] |

Detailed Experimental Protocols

Measurement of Reactive Oxygen Species (ROS)

Principle: Dihydroethidium (DHE) is a fluorescent probe used to detect intracellular superoxide. DHE is oxidized by superoxide to 2-hydroxyethidium, which intercalates with DNA and emits red fluorescence.

Protocol:

-

Culture cardiomyocytes in a suitable format (e.g., 96-well plate or on coverslips).

-

Treat cells with Adriablastin at the desired concentration and for the specified duration. Include an untreated control group.

-

Wash the cells twice with pre-warmed Hanks' Balanced Salt Solution (HBSS).

-

Incubate the cells with 5 µM DHE in HBSS for 30 minutes at 37°C in the dark.

-

Wash the cells three times with HBSS to remove excess probe.

-

Immediately image the cells using a fluorescence microscope with an excitation wavelength of ~518 nm and an emission wavelength of ~606 nm.

-

Quantify the fluorescence intensity using image analysis software (e.g., ImageJ). Normalize the fluorescence intensity of treated cells to that of control cells.

Alternative Methods: Other probes such as MitoSOX Red for mitochondrial superoxide or CM-H2DCFDA for general ROS can also be used.[17][18] Flow cytometry can be employed for high-throughput analysis.

Assessment of Mitochondrial Membrane Potential (ΔΨm)

Principle: JC-1 is a ratiometric fluorescent dye that accumulates in mitochondria in a potential-dependent manner. In healthy mitochondria with a high ΔΨm, JC-1 forms aggregates that fluoresce red. In apoptotic or unhealthy cells with a low ΔΨm, JC-1 remains in its monomeric form and fluoresces green. The ratio of red to green fluorescence provides a measure of the mitochondrial membrane potential.[19][20]

Protocol:

-

Plate cardiomyocytes in a suitable format for fluorescence imaging or flow cytometry.

-

Treat cells with Adriablastin as required.

-

Wash the cells with pre-warmed phosphate-buffered saline (PBS).

-

Incubate the cells with 2 µM JC-1 in culture medium for 30 minutes at 37°C.

-

Wash the cells twice with PBS.

-

Analyze the cells using a fluorescence microscope with appropriate filters for green (Ex/Em ~485/530 nm) and red (Ex/Em ~560/595 nm) fluorescence, or by flow cytometry.

-

Calculate the ratio of red to green fluorescence intensity. A decrease in this ratio indicates mitochondrial depolarization.

Alternative Dyes: Tetramethylrhodamine, ethyl ester (TMRE) or tetramethylrhodamine, methyl ester (TMRM) are non-ratiometric dyes that can also be used to assess ΔΨm.[19][21]

TUNEL Assay for Detection of Apoptosis

Principle: The Terminal deoxynucleotidyl transferase dUTP Nick End Labeling (TUNEL) assay detects DNA fragmentation, a hallmark of late-stage apoptosis. Terminal deoxynucleotidyl transferase (TdT) is used to label the 3'-OH ends of fragmented DNA with fluorescently labeled dUTPs.

Protocol:

-

Fix cardiomyocytes grown on coverslips with 4% paraformaldehyde for 15 minutes at room temperature.

-

Wash the cells twice with PBS.

-

Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

-

Wash the cells twice with PBS.

-

Incubate the cells with the TUNEL reaction mixture (containing TdT and labeled dUTPs) according to the manufacturer's instructions for 1 hour at 37°C in a humidified chamber.

-

Wash the cells three times with PBS.

-

Counterstain the nuclei with a DNA-binding dye such as DAPI.

-

Mount the coverslips onto microscope slides.

-

Visualize the cells using a fluorescence microscope. TUNEL-positive nuclei will exhibit bright fluorescence.

-

Quantify the percentage of TUNEL-positive cells.

Conclusion

The molecular pathways underlying Adriablastin-induced cardiotoxicity are complex and interconnected, with ROS production, mitochondrial dysfunction, Top2β-mediated DNA damage, and apoptosis playing central roles. A thorough understanding of these mechanisms is crucial for the development of targeted therapies to mitigate the cardiotoxic side effects of this important anticancer drug. The experimental protocols and data presented in this guide provide a framework for researchers to investigate these pathways further and to screen for potential cardioprotective agents. Future research should continue to unravel the intricate signaling networks involved and explore novel therapeutic strategies to protect the heart during cancer treatment.

References

- 1. Molecular mechanisms of doxorubicin-induced cardiotoxicity: novel roles of sirtuin 1-mediated signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scispace.com [scispace.com]

- 3. Identification of the molecular basis of doxorubicin-induced cardiotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Role of Oxidative Stress and Inflammation in Doxorubicin-Induced Cardiotoxicity: A Brief Account [mdpi.com]

- 5. The Determining Role of Mitochondrial Reactive Oxygen Species Generation and Monoamine Oxidase Activity in Doxorubicin-Induced Cardiotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The Determining Role of Mitochondrial Reactive Oxygen Species Generation and Monoamine Oxidase Activity in Doxorubicin-Induced Cardiotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Doxorubicin Induces Apoptosis by Activation of Caspase-3 in Cultured Cardiomyocytes In Vitro and Rat Cardiac Ventricles In Vivo [jstage.jst.go.jp]

- 8. Adriamycin-induced oxidative mitochondrial cardiotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Drug-induced mitochondrial dysfunction and cardiotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Adriamycin-induced interference with cardiac mitochondrial calcium homeostasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. aacrjournals.org [aacrjournals.org]

- 12. Topoisomerase IIbeta mediated DNA double-strand breaks: implications in doxorubicin cardiotoxicity and prevention by dexrazoxane - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. Doxorubicin induces apoptosis in H9c2 cardiomyocytes: role of overexpressed eukaryotic translation initiation factor 5A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Doxorubicin-induced apoptosis in H9c2 cardiomyocytes by NF-κB dependent PUMA upregulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. academic.oup.com [academic.oup.com]

- 17. ahajournals.org [ahajournals.org]

- 18. Measurement of Reactive Oxygen Species, Reactive Nitrogen Species, and Redox-Dependent Signaling in the Cardiovascular System: A Scientific Statement From the American Heart Association - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Measuring mitochondrial function in intact cardiac myocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. youtube.com [youtube.com]

Acquired Resistance to Adriblastin (Doxorubicin) in Cancer Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core mechanisms underlying acquired resistance to Adriblastin (doxorubicin), a cornerstone of many chemotherapy regimens. Understanding these resistance pathways is critical for the development of novel therapeutic strategies to overcome treatment failure and improve patient outcomes. This document details the primary molecular and cellular alterations observed in doxorubicin-resistant cancer cells, presents quantitative data for comparative analysis, outlines key experimental protocols for studying resistance, and provides visual representations of the intricate signaling networks and experimental workflows involved.

Core Mechanisms of Doxorubicin (B1662922) Resistance

Acquired resistance to doxorubicin is a multifactorial phenomenon driven by a combination of genetic, epigenetic, and microenvironmental factors. The principal mechanisms that cancer cells employ to evade the cytotoxic effects of doxorubicin are categorized as follows:

-

Altered Drug Transport: The most prevalent mechanism of doxorubicin resistance involves the overexpression of ATP-binding cassette (ABC) transporters. These membrane proteins function as efflux pumps, actively expelling doxorubicin from the cell, thereby reducing its intracellular concentration and limiting its ability to reach its nuclear target.[1][2][3][4][5][6][7][8] Key ABC transporters implicated in doxorubicin resistance include P-glycoprotein (P-gp/ABCB1), Multidrug Resistance-Associated Protein 1 (MRP1/ABCC1), and Breast Cancer Resistance Protein (BCRP/ABCG2).[1][9] The overexpression of these transporters is a hallmark of multidrug resistance (MDR), where cancer cells exhibit cross-resistance to a broad spectrum of structurally and functionally unrelated chemotherapeutic agents.[3][9][6]

-

Enhanced DNA Damage Repair: Doxorubicin's primary mode of action is the induction of DNA double-strand breaks (DSBs) through the inhibition of topoisomerase II.[10][11][12] Resistant cancer cells often exhibit an enhanced capacity for DNA repair, allowing them to efficiently mend these lesions and evade apoptosis.[11][12][13][14] Upregulation of key proteins in DNA repair pathways, such as those involved in homologous recombination (HR) and non-homologous end joining (NHEJ), contributes significantly to this resistance phenotype.[13]

-

Evasion of Apoptosis: Cancer cells can acquire resistance by altering the signaling pathways that regulate programmed cell death (apoptosis).[10][15][16] This can involve the upregulation of anti-apoptotic proteins, such as Bcl-2, and the downregulation of pro-apoptotic proteins, like Bax.[4][17] Furthermore, the activation of pro-survival signaling cascades, including the PI3K/Akt and MAPK/ERK pathways, can promote cell survival despite doxorubicin-induced cellular stress.[15][16] Autophagy, a cellular process of self-digestion, can also be hijacked by cancer cells to mitigate drug-induced damage and promote survival.[16][18][19]

-

Epigenetic Alterations: Epigenetic modifications, such as changes in DNA methylation and histone acetylation, play a crucial role in regulating the expression of genes associated with drug resistance without altering the underlying DNA sequence.[20][21][22][23][24] For instance, hypomethylation of the promoter region of the ABCB1 gene can lead to its overexpression and subsequent doxorubicin resistance.[21]

-

Tumor Microenvironment (TME) Influence: The TME, comprising cancer-associated fibroblasts (CAFs), immune cells, and the extracellular matrix (ECM), can significantly contribute to doxorubicin resistance.[25][26][27][28][29][30] A dense ECM can physically impede the diffusion of doxorubicin, preventing it from reaching the cancer cells.[26] Additionally, CAFs can secrete growth factors and cytokines that promote the survival and proliferation of cancer cells in the presence of the drug.[27][29]

-

Alterations in Drug Target: While less common, mutations in the topoisomerase II enzyme, the direct target of doxorubicin, can reduce the drug's binding affinity and efficacy.[10][15] Additionally, a decrease in the expression of topoisomerase IIα, the isoform more sensitive to doxorubicin, can also contribute to resistance.[15]

Quantitative Data on Doxorubicin Resistance

The following tables summarize quantitative data from various studies, illustrating the degree of resistance observed in different cancer cell lines and the associated molecular changes.

Table 1: Doxorubicin IC50 Values in Parental and Resistant Cancer Cell Lines

| Cell Line | Cancer Type | Parental IC50 (µM) | Resistant IC50 (µM) | Resistance Index (RI) | Reference |

| MCF-7 | Breast Cancer | Value not specified | Value not specified | Value not specified | [31] |

| IGROV-1 | Ovarian Cancer | Value not specified | Value not specified | Value not specified | [1] |

| S-1 | Colon Cancer | Value not specified | Value not specified | Value not specified | [1] |

| HEK293 | Embryonic Kidney | 10.7 ± 1.0 nM | 14.9 ± 1.2 nM (ABCC4-overexpressing) | 1.4 | [1] |

Note: The table from the BenchChem application note[31] indicates the presence of IC50 values for MCF-7, but the specific values are not provided in the search result snippet. The resistance index is calculated as the IC50 of the resistant cell line divided by the IC50 of the parental cell line.

Table 2: Fold Increase in ABC Transporter Expression in Doxorubicin-Resistant Cells

| Cell Line | Transporter | Fold Increase in mRNA Expression | Fold Increase in Protein Expression | Reference |

| MCF-7/ADR | ABCB1 | >1000 | Significantly Increased | [8] |

| MCF-7 (21 nM Dox-selected) | ABCG2 | Significantly Overexpressed | Not specified | [1] |

| MCF-7 (21 nM Dox-selected) | ABCC4 | Significantly Overexpressed | Not specified | [1] |

Table 3: Effect of ABC Transporter Inhibitors on Doxorubicin Efficacy

| Cell Line | Inhibitor | Effect on Doxorubicin Cytotoxicity | Reference |

| MCF-7 (21 nM Dox-selected) | Fumitremorgin C (FTC) | 2.1-fold enhancement of toxicity | [1] |

| Doxorubicin-resistant HCC cells | Verapamil, Cyclosporine A | Restored doxorubicin sensitivity | [10] |

Key Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate doxorubicin resistance.

Protocol 1: Development of Doxorubicin-Resistant Cancer Cell Lines

This protocol describes the generation of doxorubicin-resistant cell lines through continuous drug exposure.

Materials:

-

Parental cancer cell line of interest

-

Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

-

Doxorubicin hydrochloride

-

Phosphate-buffered saline (PBS)

-

Cell culture flasks and plates

-

Incubator (37°C, 5% CO₂)

Procedure:

-

Determine Initial IC50: a. Perform a cell viability assay (e.g., MTT assay, see Protocol 2) to determine the half-maximal inhibitory concentration (IC50) of doxorubicin for the parental cell line after 48-72 hours of treatment.[31][32]

-

Initiate Resistance Induction: a. Culture the parental cells in a flask until they reach 70-80% confluency.[31] b. Begin by treating the cells with doxorubicin at a low concentration, typically the IC10 or IC20 value, in complete culture medium.[32]

-

Stepwise Increase in Doxorubicin Concentration: a. Culture the cells in the presence of this initial doxorubicin concentration. b. When the cells resume a normal growth rate and morphology, subculture them and increase the doxorubicin concentration by a small increment (e.g., 1.5 to 2-fold).[33] c. Repeat this process of gradual dose escalation over several months. The surviving cells will be those that have developed resistance mechanisms.

-

Maintenance and Verification of Resistant Phenotype: a. Once the desired level of resistance is achieved (e.g., the cells can tolerate a significantly higher concentration of doxorubicin), maintain the resistant cell line in a medium containing a selective pressure of doxorubicin (e.g., the final concentration used for selection).[31] b. Regularly verify the drug resistance by comparing the IC50 of the resistant cell line to that of the parental cell line.[31] c. It is advisable to cryopreserve cell stocks at different stages of resistance development.[31]

Protocol 2: Cell Viability Assay (MTT Assay)

This protocol is used to assess the cytotoxic effect of doxorubicin and determine the IC50 value.

Materials:

-

Parental and resistant cancer cell lines

-

96-well plates

-

Complete cell culture medium

-

Doxorubicin stock solution

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO (Dimethyl sulfoxide)

-

Microplate reader

Procedure:

-

Cell Seeding: a. Seed cells in a 96-well plate at a predetermined optimal density (e.g., 1 x 10⁴ cells/well) and allow them to attach overnight in a 37°C, 5% CO₂ incubator.[32]

-

Doxorubicin Treatment: a. Prepare a serial dilution of doxorubicin in complete culture medium. A suggested range might be from 0.01 µM to 10 µM.[32] b. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of doxorubicin. Include a vehicle-only control (e.g., DMSO in media).[32] c. Incubate the plate for the desired treatment duration (e.g., 48 or 72 hours).

-

MTT Incubation: a. Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

-

Formazan (B1609692) Solubilization: a. Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: a. Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: a. Calculate the percentage of cell viability for each concentration relative to the vehicle-only control. b. Plot the viability against the log of the doxorubicin concentration and use non-linear regression to determine the IC50 value.[32]

Protocol 3: ABC Transporter Function Assay (Calcein-AM Efflux Assay)

This protocol measures the functional activity of ABC transporters like P-gp. Calcein-AM is a non-fluorescent substrate that is converted to fluorescent calcein (B42510) by intracellular esterases. Calcein is a substrate for P-gp and will be effluxed out of cells with high transporter activity.

Materials:

-

Parental and resistant cancer cell lines

-

Calcein-AM

-

ABC transporter inhibitor (e.g., cyclosporin (B1163) A for P-gp)

-

Flow cytometer

Procedure:

-

Cell Preparation: a. Harvest cells and resuspend them in a suitable buffer (e.g., PBS with 1% FBS) at a concentration of 1 x 10⁶ cells/mL.

-

Inhibitor Treatment (Optional): a. For control experiments, pre-incubate a sample of resistant cells with an ABC transporter inhibitor (e.g., 10 µM cyclosporin A) for 30-60 minutes at 37°C.[8]

-

Calcein-AM Loading: a. Add Calcein-AM to the cell suspensions (parental, resistant, and inhibitor-treated resistant) at a final concentration of 0.1-1 µM. b. Incubate for 15-30 minutes at 37°C in the dark.

-

Flow Cytometry Analysis: a. Analyze the intracellular fluorescence of the cells using a flow cytometer.

-

Data Interpretation: a. Parental cells and inhibitor-treated resistant cells should exhibit high fluorescence due to the retention of calcein. b. Resistant cells with high ABC transporter activity will show low fluorescence due to the efflux of calcein.[8]

Protocol 4: Assessment of DNA Double-Strand Breaks (Comet Assay)

The comet assay (single-cell gel electrophoresis) is a sensitive method for detecting DNA strand breaks in individual cells.[34][35][36]

Materials:

-

Parental and resistant cancer cell lines

-

Microscope slides pre-coated with agarose

-

Low-melting-point agarose

-

Lysis solution (high salt and detergent)

-

Alkaline electrophoresis buffer

-

Neutralization buffer

-

DNA staining dye (e.g., SYBR Green or propidium (B1200493) iodide)

-

Fluorescence microscope with appropriate filters

-

Comet analysis software

Procedure:

-

Cell Preparation: a. Treat cells with doxorubicin for the desired duration. b. Harvest the cells and resuspend them in ice-cold PBS to obtain a single-cell suspension.[35]

-

Embedding Cells in Agarose: a. Mix the cell suspension with low-melting-point agarose. b. Pipette the mixture onto a pre-coated microscope slide and allow it to solidify.[35]

-

Lysis: a. Immerse the slides in a cold lysis solution to remove cell membranes and cytoplasm, leaving behind the nucleoids.[35]

-

DNA Unwinding and Electrophoresis: a. Place the slides in an alkaline electrophoresis buffer to unwind the DNA. b. Apply an electric field to separate the fragmented DNA from the nucleoid. Damaged DNA will migrate towards the anode, forming a "comet tail."[35]

-

Staining and Visualization: a. Neutralize the slides and stain the DNA with a fluorescent dye.[35] b. Visualize the comets using a fluorescence microscope.[35]

-